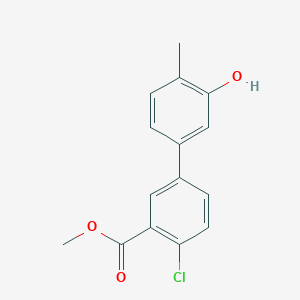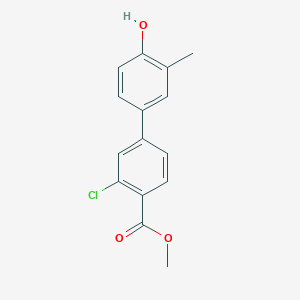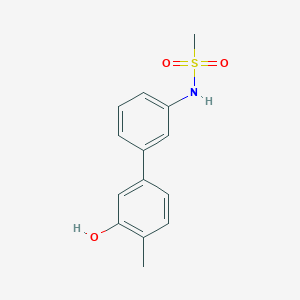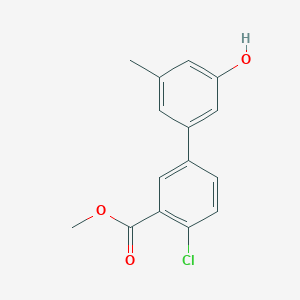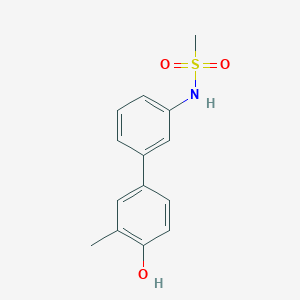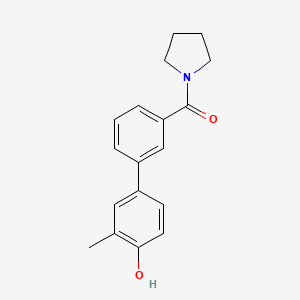
2-Methyl-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% (MPCP) is an organic compound belonging to the phenol family, and is widely used in scientific research. MPCP is a white, crystalline solid that is slightly soluble in water and has a melting point of approximately 135-137 °C. It has been used in the synthesis of various other organic compounds and has been studied for its potential applications in medicine, biochemistry, and pharmacology.
作用機序
2-Methyl-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are hormones that play an important role in inflammation and other physiological processes. The inhibition of COX-2 by 2-Methyl-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% is thought to reduce inflammation and pain, as well as other physiological effects.
Biochemical and Physiological Effects
2-Methyl-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been studied for its potential effects on inflammation, pain, and other physiological processes. In animal studies, 2-Methyl-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been shown to reduce inflammation and pain, as well as to reduce the production of prostaglandins. Additionally, 2-Methyl-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been studied for its potential effects on other biochemical and physiological processes, such as the regulation of blood pressure, the production of hormones, and the regulation of cellular metabolism.
実験室実験の利点と制限
2-Methyl-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has several advantages as a research compound. It is relatively easy to synthesize, and its effects on inflammation, pain, and other biochemical and physiological processes are well-studied. Additionally, 2-Methyl-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% is relatively inexpensive and can be stored for long periods of time without degrading. On the other hand, there are some limitations to using 2-Methyl-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% in laboratory experiments. For example, it is not very soluble in water, and its effects on some biochemical and physiological processes may not be fully understood.
将来の方向性
2-Methyl-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has a wide range of potential applications in scientific research and medicine. In the future, 2-Methyl-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% may be used to develop novel drugs for the treatment of inflammation, pain, cancer, and other diseases. Additionally, it may be used to study the biochemical and physiological effects of other organic compounds and to develop new synthetic methods for the production of organic compounds. Finally, further research may be conducted to better understand the mechanism of action of 2-Methyl-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% and its potential applications in medicine and biochemistry.
合成法
2-Methyl-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% can be synthesized through a two-step process involving the reaction of 3-pyrrolidinylcarbonylmethylphenol with dimethyl sulfate, followed by the reaction with 2-methyl-4-chlorophenol. The resulting product is then recrystallized from methanol or ethanol.
科学的研究の応用
2-Methyl-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been used in a variety of scientific research applications, including the synthesis of other organic compounds, the study of biochemical and physiological effects, and the development of novel drugs. It has also been studied for its potential applications in the treatment of inflammation, cancer, and other diseases.
特性
IUPAC Name |
[3-(4-hydroxy-3-methylphenyl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13-11-15(7-8-17(13)20)14-5-4-6-16(12-14)18(21)19-9-2-3-10-19/h4-8,11-12,20H,2-3,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPJVVWYUXXTHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)N3CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684043 |
Source


|
| Record name | (4'-Hydroxy-3'-methyl[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261996-45-5 |
Source


|
| Record name | (4'-Hydroxy-3'-methyl[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



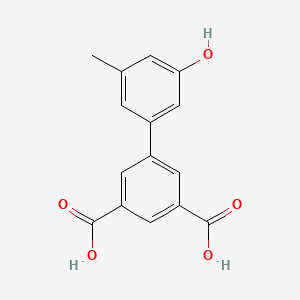
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methylphenol, 95%](/img/structure/B6372488.png)
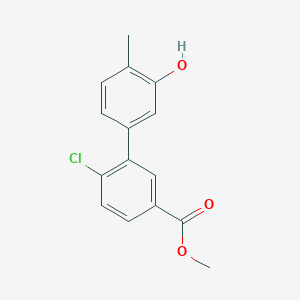
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylphenol, 95%](/img/structure/B6372491.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methylphenol, 95%](/img/structure/B6372492.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methylphenol, 95%](/img/structure/B6372499.png)
